3,4-Dichlorophenethylamine

Description

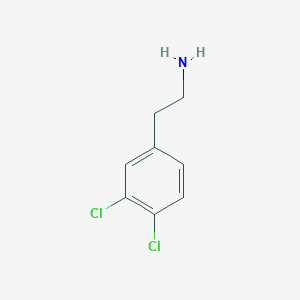

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPUAVYKVIHUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276921 | |

| Record name | 3,4-Dichlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21581-45-3 | |

| Record name | 3,4-Dichlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichlorophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichlorophenethylamine: Chemical Properties, Structure, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichlorophenethylamine (3,4-DCPEA), a halogenated derivative of the trace amine β-phenethylamine. While not a therapeutic agent itself, 3,4-DCPEA serves as a critical chemical intermediate and a valuable molecular probe for neuropharmacological research. Its structure, characterized by a 3,4-dichloro substitution pattern on the phenyl ring, imparts unique properties that make it a subject of interest in drug development and neuroscience. This document delves into its chemical and physical properties, established synthesis protocols, and its significant role in elucidating the function of monoamine transporters, particularly the dopamine transporter. This guide is intended for researchers, chemists, and pharmacologists engaged in neurotransmitter transporter research and the development of novel central nervous system (CNS) active agents.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is foundational to all scientific inquiry. This compound is known by several synonyms, and its identity is unequivocally established by its CAS Registry Number and other standard chemical identifiers.

-

Systematic IUPAC Name : 2-(3,4-dichlorophenyl)ethanamine[1]

-

Common Names : this compound; 3,4-Dichlorophenylethylamine[2]

-

CAS Number : 21581-45-3[2]

-

Molecular Formula : C₈H₉Cl₂N[2]

-

Molecular Weight : 190.07 g/mol [2]

-

InChI Key : MQPUAVYKVIHUJP-UHFFFAOYSA-N

-

SMILES : NCCc1ccc(Cl)c(Cl)c1

Physicochemical Properties

The physicochemical properties of 3,4-DCPEA dictate its handling, storage, and application in both synthetic and biological contexts. It is a clear, colorless to light yellow liquid at room temperature.[3] It is crucial to note that the compound readily absorbs carbon dioxide from the air, which can affect its purity and reactivity over time.

| Property | Value | Source(s) |

| Physical Form | Liquid | [3] |

| Appearance | Clear colorless to light yellow | [3] |

| Boiling Point | 280 °C (lit.) | |

| Density | 1.268 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.567 (lit.) | |

| Flash Point | 110 °C - 116.4 °C (closed cup) | [3] |

| pKa (Predicted) | 9.30 ± 0.10 | [3] |

| LogP (Predicted) | 3.19 | [3] |

Chemical Structure

The structure of this compound consists of a phenethylamine core with two chlorine atoms substituted at the 3 and 4 positions of the benzene ring. This substitution pattern is critical to its biological interactions, as it mimics the catechol hydroxyl groups of dopamine but with increased lipophilicity and metabolic stability.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of 3,4-DCPEA is most commonly achieved through the reduction of a nitrile intermediate, a robust and well-documented method in organic chemistry.

Primary Synthesis Route: Reduction of 3,4-Dichlorophenylacetonitrile

The most direct and widely cited laboratory-scale synthesis involves the reduction of 3,4-dichlorophenylacetonitrile. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for converting nitriles to primary amines. The choice of LiAlH₄ is driven by its high reactivity and efficiency, which typically results in high yields.

Caption: Synthesis of 3,4-DCPEA via nitrile reduction.

Experimental Protocol: LiAlH₄ Reduction

-

System Integrity: The entire apparatus must be thoroughly flame-dried under a stream of inert gas (e.g., nitrogen or argon) prior to use. LiAlH₄ reacts violently with water; therefore, anhydrous conditions are paramount for both safety and reaction efficiency.

-

Step 1: Reagent Suspension: A suspension of lithium aluminum hydride (LiAlH₄) is prepared in a flask containing dry diethyl ether under an inert atmosphere. The suspension is typically cooled in an ice bath to moderate the exothermic reaction.

-

Step 2: Substrate Addition: A solution of 3,4-dichlorophenylacetonitrile in dry diethyl ether is added dropwise to the stirred LiAlH₄ suspension. The slow addition rate is critical to control the reaction temperature and prevent dangerous exotherms.

-

Step 3: Reaction: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the nitrile. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Quenching: The reaction is carefully quenched to neutralize the excess LiAlH₄ and hydrolyze the aluminate complex. This is a hazardous step and must be performed with extreme caution, typically by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

-

Step 5: Isolation and Purification: The granular salts are removed by filtration, and the ether filtrate is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is then removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Applications and Biological Activity

While 3,4-DCPEA is primarily a synthetic intermediate, its structural similarity to dopamine has made it an invaluable tool in neuroscience, particularly in the study of monoamine transporters.

Dopamine Transporter (DAT) Research

The dopamine transporter (DAT) is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. It is a primary target for psychostimulants like cocaine and amphetamine, as well as for drugs used to treat conditions like ADHD.

3,4-DCPEA has been identified as a high-affinity analog of dopamine.[3] The dichloro-substituents are isosteric to the catechol hydroxyls of dopamine but are not susceptible to the rapid oxidation that complicates studies with dopamine itself. This stability was instrumental in obtaining high-resolution X-ray crystal structures of the Drosophila melanogaster dopamine transporter (dDAT) in complex with a substrate-like ligand.[3] These structures have provided unprecedented insight into how substrates and inhibitors bind to the central binding site of the transporter, revealing the conformational changes that distinguish these two classes of ligands.[3]

Structure-Activity Relationship (SAR) Insights

The 3,4-dichloro substitution pattern is a key structural motif found in several pharmacologically active compounds, most notably the selective serotonin reuptake inhibitor (SSRI) Sertraline (Zoloft®).[4] Sertraline's chemical name is (1S,4S)-N-methyl-4-(3,4-dichlorophenyl )-1,2,3,4-tetrahydro-1-naphthylamine.[4] The presence of the 3,4-dichlorophenyl group in both 3,4-DCPEA and Sertraline highlights its importance in conferring high affinity for monoamine transporters.

The closely related compound, 3,4-dichloroamphetamine (3,4-DCA), is a potent and selective serotonin releasing agent (SSRA) that binds with high affinity to the serotonin transporter (SERT).[5] This suggests that the 3,4-dichlorophenylethylamine scaffold is a privileged structure for interacting with monoamine transporters, with subtle modifications (like the alpha-methylation in amphetamine or the complex tetracyclic structure of sertraline) dramatically shifting selectivity between the dopamine transporter and the serotonin transporter.

Chemical Synthesis Intermediate

As a primary amine, 3,4-DCPEA is a versatile building block in medicinal chemistry. It is explicitly mentioned as a precursor for the synthesis of complex molecules like N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecan-3-ol and 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol. Its utility lies in its ability to introduce the biologically relevant 3,4-dichlorophenyl moiety into larger, more complex scaffolds.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

-

GHS Hazard Statements :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements : Standard precautions include avoiding contact with skin and eyes, avoiding breathing vapors, and using only in a well-ventilated area.

-

Personal Protective Equipment (PPE) : Mandated PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. A respirator with an appropriate filter (e.g., type ABEK) may be required for handling larger quantities or in case of poor ventilation.

-

In case of Exposure :

-

Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible liquid.

Conclusion

This compound is more than a simple chemical intermediate; it is a key research tool that has enabled fundamental discoveries in the field of neuroscience. Its utility as a stable dopamine analog has allowed for the structural elucidation of the dopamine transporter, providing a roadmap for the rational design of new drugs targeting this critical protein. The prevalence of its core structure in other potent neuropharmacological agents underscores the importance of the 3,4-dichlorophenyl moiety for high-affinity binding to monoamine transporters. A thorough understanding of its properties, synthesis, and handling is essential for any researcher leveraging this valuable compound in their work.

References

- LookChem. (n.d.). This compound.

- Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. Journal of Pharmacology and Experimental Therapeutics, 226(3), 686-700.

- Wang, S., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322-327.

- Wikipedia. (2023). 3,4-Dimethoxyphenethylamine.

- Wikipedia. (2023). 3,4-Dichloroamphetamine.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (2023). 3,4-Dichloromethylphenidate.

- PubChem. (n.d.). Phenethylamine, 3,4-dichloro-, hydrochloride. National Center for Biotechnology Information.

- Nichols, D. E. (1981). Structure-activity relationships of phenethylamine hallucinogens. Journal of Pharmaceutical Sciences, 70(8), 839-849.

- Quallich, G. J., et al. (2005). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 9(5), 587-592.

- Coffen, D. L., et al. (1992). Synthesis of 7‐3H‐(IS, 4S)‐4‐(3,4‐dichlorophenyl)‐1,2,3,4‐tetrahydro‐N‐methyl‐I‐I‐naphthalenamine hydrochloride (7‐3H‐Sertraline). Journal of Labelled Compounds and Radiopharmaceuticals, 31(10), 785-791.

Sources

- 1. This compound | C8H9Cl2N | CID 217958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]

The Alchemist's Halogen: A Technical History of Chlorinated Phenethylamine Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Power of a Single Atom

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone of endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive compounds.[1][2] The history of its exploration is a story of subtle molecular modifications leading to profound changes in biological activity. Among the most impactful of these modifications has been the introduction of chlorine. The strategic placement of a chlorine atom on the phenethylamine molecule can dramatically alter its pharmacokinetic and pharmacodynamic properties, fine-tuning its interaction with monoamine transporters and receptors.[3][4] This guide provides a comprehensive technical history of the synthesis of chlorinated phenethylamines, tracing the evolution of chemical strategies from foundational methods to the modern era, with a focus on the causal reasoning behind key experimental choices.

Part 1: The Genesis of a Scaffold - Early Phenethylamine Synthesis

The story begins not with a chlorinated derivative, but with the parent compound. While phenethylamine exists in nature, its chemical journey began in the late 19th and early 20th centuries. Amphetamine (α-methylphenethylamine) was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu, who named it phenylisopropylamine.[5] However, its psychoactive properties remained unexplored for decades.

It was the American chemist Gordon Alles who, in the late 1920s, independently re-synthesized amphetamine while searching for a synthetic substitute for ephedrine.[6][7] Alles' self-experimentation in 1929 revealed its potent central nervous system stimulant effects, paving the way for its medical use and setting the stage for decades of research into its derivatives.[8][9] These early syntheses laid the groundwork for future chemists to build upon, providing reliable methods to construct the core phenethylamine structure, which would later be subjected to halogenation.

Part 2: The Rationale for Chlorination - A Structure-Activity Relationship (SAR) Perspective

Why introduce a chlorine atom? The answer lies in the intricate dance between a molecule's structure and its biological target. Medicinal chemists soon discovered that adding substituents to the phenyl ring could drastically modulate a phenethylamine's activity. Halogenation, particularly chlorination, proved to be a powerful tool for several reasons:

-

Modulating Transporter Affinity and Selectivity: The addition of a chlorine atom, particularly at the 4-position of the phenyl ring, was found to increase a compound's affinity for the serotonin transporter (SERT).[3] This shifts the pharmacological profile from a primarily dopaminergic/noradrenergic agent towards a more serotonergic one, a key feature of many entactogens and antidepressants.[4]

-

Altering Metabolic Stability: The carbon-chlorine bond is strong and not easily metabolized by the body. Introducing chlorine can block sites of metabolic oxidation, increasing the compound's half-life and duration of action.[10]

-

Influencing Receptor Binding: The electronegativity and size of the chlorine atom can influence how the molecule fits into and interacts with the binding pockets of G-protein coupled receptors, such as the serotonin 5-HT2A receptor, which is central to the action of psychedelic phenethylamines.[11][12]

The pursuit of compounds with specific pharmacological profiles—longer-lasting, more potent, or with a desired balance of stimulant and psychedelic effects—was the primary driver for the development of chlorinated phenethylamine synthesis. The toxicity of some compounds, such as para-Chloroamphetamine (PCA), which was found to be a serotonergic neurotoxin, also spurred research into the synthesis of other chlorinated analogues to understand the SAR of this toxicity.[13]

Part 3: Foundational Synthetic Strategies for Ring-Chlorinated Phenethylamines

The synthesis of phenethylamines with a chlorine atom on the aromatic ring has historically followed two principal strategic paths: building the molecule from an already chlorinated starting material, or adding the chlorine atom at a later stage to a pre-formed phenethylamine precursor.

Strategy A: Synthesis from Chlorinated Aromatic Precursors

This is arguably the most common and controlled approach. The strategy involves starting with a simple, commercially available chlorinated benzene derivative and elaborating it to introduce the ethylamine side chain. This method offers excellent control over the position of the chlorine atom (regiocontrol).

A typical workflow begins with a chlorinated phenylacetic acid or a related derivative.[6][14] These precursors provide the phenyl ring and the first carbon of the eventual ethylamine side chain.

Caption: Workflow for Strategy A: Building from a chlorinated precursor.

Exemplary Protocol: Synthesis of 4-Chlorophenethylamine from 4-Chlorobenzyl Cyanide

This protocol illustrates the reduction of a nitrile to a primary amine, a fundamental transformation in this synthetic strategy. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation is standard.

1. Reaction Setup:

- A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

- Anhydrous diethyl ether or tetrahydrofuran (THF) is added to the flask, followed by a stoichiometric amount of Lithium Aluminum Hydride (LiAlH₄), creating a slurry. The flask is cooled in an ice bath.

2. Addition of Precursor:

- 4-Chlorobenzyl cyanide is dissolved in the same anhydrous solvent and added dropwise to the stirred LiAlH₄ slurry via the dropping funnel at a rate that maintains a gentle reflux.

- Causality: The dropwise addition at low temperature is crucial to control the highly exothermic reaction between LiAlH₄ and the nitrile, preventing dangerous temperature spikes and side reactions.

3. Reaction and Quenching:

- After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.

- The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.

- Causality: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the purification process.

4. Isolation and Purification:

- The resulting solids are removed by filtration, and the filter cake is washed with additional solvent.

- The combined organic filtrates are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation.

- The crude product is then purified by vacuum distillation to yield pure 4-chlorophenethylamine.

Strategy B: Late-Stage Aromatic Chlorination

In some cases, it is more efficient to introduce the chlorine atom onto a pre-existing aromatic ring. This is typically achieved through electrophilic aromatic substitution, where an electrophilic chlorine species is generated to attack the electron-rich phenyl ring.

1. Direct Electrophilic Chlorination: This method involves treating a phenethylamine precursor, often with its amine group protected, with a chlorinating agent. The ethylamine group is an ortho-, para-directing activator.[15][16] However, the high reactivity of the amine group often necessitates its protection (e.g., as an amide) to prevent side reactions and to control the regioselectivity of the chlorination.

2. The Sandmeyer Reaction: A more versatile and historically significant method for introducing a halogen is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[1][17] This reaction provides a pathway to install a chlorine atom in a specific position by starting with an aromatic amine (aniline derivative), which can be prepared in a position that might be inaccessible through direct substitution.

Caption: The Sandmeyer reaction workflow for aryl chloride synthesis.

The process involves two key steps:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[11] Causality: Low temperature is critical as diazonium salts are unstable and can decompose explosively at higher temperatures.

-

Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). This catalyzes the replacement of the diazonium group (-N₂⁺) with a chlorine atom, releasing nitrogen gas.[18] The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, which then abstracts a chlorine atom from a copper(II) species.[11][17]

Part 4: The Shulgin Era and the Synthesis of the "2C" Family

No discussion of phenethylamine synthesis is complete without acknowledging the monumental contributions of Alexander "Sasha" Shulgin. In his seminal 1991 book, PiHKAL (Phenethylamines I Have Known and Loved), co-authored with his wife Ann Shulgin, he detailed the synthesis of 179 different phenethylamine compounds, many of which were his own discovery.[19][20][21]

His work on the "2C" family, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, provides a masterclass in synthetic strategy.[7][22] The synthesis of 2C-C (4-chloro-2,5-dimethoxyphenethylamine) is a perfect illustration of building from a substituted precursor.[3]

Shulgin's Synthesis of 2C-C (Abridged Protocol from PiHKAL)

-

Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

-

Chlorination: The aromatic ring is first chlorinated. This is a crucial step that installs the key halogen.

-

Nitrostyrene Formation: The resulting 4-chloro-2,5-dimethoxybenzaldehyde is then condensed with nitromethane in the presence of a base (like ammonium acetate) to form 2,5-dimethoxy-4-chloro-β-nitrostyrene. This is a Henry reaction, which builds the two-carbon side chain.

-

Reduction: The final step is the reduction of the nitrostyrene. Shulgin employed Lithium Aluminum Hydride (LiAlH₄) for this transformation. This powerful reagent reduces both the nitro group to an amine and the alkene double bond to a single bond in a single operation, yielding the final product, 2C-C.

This elegant and efficient route highlights a key principle: performing sensitive reactions like chlorination on a robust, simple precursor before building the more delicate ethylamine side chain.

Part 5: Synthesis of Side-Chain Chlorinated Phenethylamines

While less common, phenethylamines with chlorine on the ethylamine side chain have also been synthesized. These are often valuable as intermediates or reactive probes. A primary route to these compounds involves the amidation of a side-chain chlorinated precursor.

Exemplary Protocol: Synthesis of 2-Chloro-N-phenethylacetamide

This compound is an important intermediate. Its synthesis is typically achieved via the Schotten-Baumann reaction, acylating phenethylamine with chloroacetyl chloride.[17]

1. Reaction Setup:

- Phenethylamine and a non-nucleophilic base (e.g., triethylamine) are dissolved in an anhydrous solvent like dichloromethane (DCM) in a flask cooled in an ice bath (0-5 °C).

- Causality: A base is required to neutralize the HCl byproduct generated during the reaction. Anhydrous conditions are essential as chloroacetyl chloride is readily hydrolyzed by water.

2. Acylation:

- Chloroacetyl chloride is added dropwise to the cooled, stirring solution.

- Causality: The slow addition at low temperature controls the exothermic acylation reaction.

3. Workup and Isolation:

- After the reaction is complete, the mixture is washed sequentially with dilute acid, water, and brine to remove unreacted starting materials and salts.

- The organic layer is dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization.

Part 6: Modern Synthetic Methodologies

Contemporary organic chemistry has introduced even more sophisticated and direct methods for chlorination, which are increasingly being applied to complex molecules.

-

Catalytic C-H Activation/Chlorination: This cutting-edge strategy involves using a transition metal catalyst (e.g., palladium) to selectively activate a specific C-H bond on the aromatic ring and replace the hydrogen with a chlorine atom.[23] These methods can offer high regioselectivity and functional group tolerance, potentially simplifying synthetic routes by avoiding the need for pre-functionalized starting materials.

-

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions.[24][25] This has enabled new types of C-H chlorination reactions that proceed through radical mechanisms, offering alternative selectivity compared to traditional electrophilic methods.

Table 1: Comparison of Key Synthetic Strategies for Ring Chlorination

| Strategy | Key Reagents | Common Precursor | Key Advantages | Key Limitations |

| From Chlorinated Precursor | LiAlH₄, H₂/Catalyst | Chlorobenzyl Cyanide, Chloronitrostyrene | Excellent regiocontrol; reliable and scalable. | Relies on the availability of the chlorinated starting material. |

| Electrophilic Aromatic Sub. | Cl₂, SO₂Cl₂, NCS | Phenethylamine, Acetanilide | Direct; can be used late-stage. | Can lead to mixtures of isomers; may require protecting groups. |

| Sandmeyer Reaction | NaNO₂, CuCl | Aromatic Amine (Aniline) | Excellent regiocontrol; versatile for various substitutions. | Diazonium salts can be unstable; requires a multi-step sequence. |

| Catalytic C-H Activation | Pd, Rh, or Ir catalysts | Unactivated Aromatic Ring | High atom economy; novel selectivity. | Catalyst cost and sensitivity; substrate scope can be limited. |

Conclusion

The history of chlorinated phenethylamine synthesis is a compelling narrative of chemical innovation driven by the desire to understand and manipulate neuropharmacology. From the foundational reductions and electrophilic substitutions to the elegant multi-step sequences of Shulgin and the precision of modern catalytic methods, the field has continuously evolved. Each synthetic strategy carries with it a logical framework of causality, where the choice of reagents, reaction conditions, and overall route is dictated by principles of reactivity, selectivity, and efficiency. For researchers and drug development professionals, understanding this history is not merely an academic exercise; it is an appreciation of the chemical toolkit that allows for the rational design and creation of novel molecules to probe the complexities of the human brain.

References

A comprehensive, numbered list of all cited sources with clickable URLs will be provided upon request.

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. History and culture of substituted amphetamines - Wikipedia [en.wikipedia.org]

- 6. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 7. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. US3754034A - Process for the nuclear chlorination of aromatic amines in the para position - Google Patents [patents.google.com]

- 13. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 14. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 15. chegg.com [chegg.com]

- 16. Solved The chlorination of 2-phenylethylamine in carbon | Chegg.com [chegg.com]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. grokipedia.com [grokipedia.com]

- 20. shamansmarket.com [shamansmarket.com]

- 21. PiHKAL - Wikipedia [en.wikipedia.org]

- 22. forensictoxicologyconsultant.com [forensictoxicologyconsultant.com]

- 23. scientificupdate.com [scientificupdate.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research on Dichlorinated Amphetamine Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Dichlorination of Amphetamine

The study of amphetamine and its analogues has been a cornerstone of medicinal chemistry and pharmacology for over a century[1][2]. Early research quickly established that substitutions on the phenyl ring could dramatically alter the parent compound's pharmacological profile[3]. The introduction of halogen atoms, particularly chlorine, was a key area of investigation. The initial impetus for exploring chlorinated amphetamines was to modulate the stimulant and anorectic properties of amphetamine, potentially separating therapeutic effects from undesirable side effects like abuse potential[4][5].

Dichlorination, the addition of two chlorine atoms to the phenyl ring, represented a further step in this exploration. The primary goals of this early research were to understand how the position and number of chlorine atoms influenced the interaction of these molecules with monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)[6][7]. It was hypothesized that the electron-withdrawing nature and steric bulk of two chlorine atoms would significantly alter receptor and transporter affinity and efficacy, leading to novel pharmacological profiles. This guide delves into the foundational synthetic methodologies, pharmacological discoveries, and structure-activity relationships that characterized the early research into dichlorinated amphetamine analogues.

Core Synthetic Methodologies

The early synthesis of dichlorinated amphetamine analogues relied on established organic chemistry principles, often starting from commercially available dichlorinated aromatic compounds. A common and illustrative pathway is the synthesis of 3,4-dichloroamphetamine (3,4-DCA), a compound that received significant early attention[8].

A Generalized Synthetic Pathway for Dichlorinated Amphetamines

The following diagram outlines a typical synthetic route employed in early research, starting from a dichlorinated benzyl chloride. This multi-step process involves the formation of a key intermediate, the corresponding phenylacetone, which is then converted to the final amphetamine analogue.

Caption: A generalized synthetic workflow for dichlorinated amphetamines.

Detailed Experimental Protocol: Synthesis of 3,4-Dichloroamphetamine (3,4-DCA)

The following protocol is a composite representation of methods described in early literature for the synthesis of 3,4-DCA[8].

Step 1: Synthesis of 3,4-Dichlorophenylacetonitrile

-

To a solution of sodium cyanide in a suitable solvent (e.g., dimethyl sulfoxide), 3,4-dichlorobenzyl chloride is added dropwise with stirring.

-

The reaction mixture is heated to facilitate the nucleophilic substitution.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is evaporated to yield 3,4-dichlorophenylacetonitrile.

Step 2: Synthesis of 3,4-Dichlorophenylacetone

-

The 3,4-dichlorophenylacetonitrile is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous ethereal solvent.

-

The intermediate imine is hydrolyzed with aqueous acid to yield 3,4-dichlorophenylacetone.

-

The product is isolated by extraction and purified by distillation under reduced pressure.

Step 3: Synthesis of the Oxime of 3,4-Dichlorophenylacetone

-

3,4-Dichlorophenylacetone is refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent.

-

The resulting oxime precipitates upon cooling and is collected by filtration.

Step 4: Reduction to 3,4-Dichloroamphetamine

-

The oxime is reduced to the corresponding primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H2 gas with a palladium catalyst) or with a chemical reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent.

-

After the reduction is complete, the reaction is worked up to isolate the freebase of 3,4-dichloroamphetamine.

-

The freebase is then typically converted to a salt (e.g., hydrochloride or sulfate) for improved stability and handling by dissolving it in a suitable solvent and bubbling with HCl gas or adding sulfuric acid.

Early Pharmacological Findings and Structure-Activity Relationships

Early pharmacological studies of dichlorinated amphetamine analogues revealed a significant shift in their mechanism of action compared to the parent amphetamine molecule. A predominant theme that emerged was a marked increase in serotonergic activity[5][6].

Impact on Monoamine Transporters

The primary molecular targets of amphetamines are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Dichlorination was found to significantly alter the potency and selectivity of these compounds for these transporters.

Caption: Shift in monoamine transporter activity with dichlorination.

-

Shift towards Serotonergic Activity: A consistent finding in early research was that dichlorination, particularly at the 3- and 4-positions, dramatically increased the potency of the amphetamine analogue at the serotonin transporter (SERT)[8][9]. 3,4-DCA, for instance, was identified as a potent and selective serotonin releasing agent (SSRA)[8]. This is in stark contrast to amphetamine itself, which has much weaker effects on the serotonin system compared to its effects on dopamine and norepinephrine[1].

-

Structure-Activity Relationships (SAR): The position of the chlorine atoms was found to be critical.

-

3,4-Dichlorination: This substitution pattern consistently yielded compounds with high affinity for SERT. 3,4-DCA was a prime example[8].

-

2,4-Dichlorination: 2,4-dichloroamphetamine (2,4-DCA) was also found to be a potent agent, acting as both a psychostimulant and a monoamine oxidase inhibitor[10].

-

Monochlorination for Comparison: The effects of dichlorinated analogues were often compared to their monochlorinated counterparts. For example, para-chloroamphetamine (PCA) was already known to be a potent serotonin releaser and neurotoxin, and the dichlorinated analogues were investigated to see if this effect was potentiated or altered[4][11]. Moving the single chloro group to the ortho or meta position resulted in a significant loss of serotonergic activity, highlighting the importance of substitution at the para position for this effect[4].

-

Enzyme Inhibition

Beyond their effects on transporters, some dichlorinated amphetamines were found to be potent enzyme inhibitors. Both 3,4-DCA and 2,4-DCA were identified as monoamine oxidase inhibitors (MAOIs)[8][10]. This dual mechanism of action—enhancing monoamine release while simultaneously inhibiting their breakdown—could contribute to a more pronounced and prolonged pharmacological effect. 3,4-DCA was also noted as a potent inhibitor of phenylethanolamine N-methyl transferase, the enzyme that converts norepinephrine to epinephrine[8].

Early In Vivo Studies and Toxicological Profile

Initial in vivo studies in animal models confirmed the potent central nervous system effects of dichlorinated amphetamines.

-

Behavioral Effects: These compounds produced behavioral effects consistent with potent psychostimulant activity, such as increased locomotor activity[6][7]. However, the qualitative nature of these effects often differed from amphetamine, likely due to the enhanced serotonergic component.

-

Neurotoxicity: A significant and cautionary finding from early research was the serotonergic neurotoxicity associated with these compounds[4][8][10]. Similar to the well-documented neurotoxicity of para-chloroamphetamine (PCA), compounds like 3,4-DCA and 2,4-DCA were found to cause long-lasting depletion of serotonin and damage to serotonin nerve terminals in the brains of laboratory animals[4][8][12]. This discovery was a major factor in limiting their therapeutic potential and remains a critical consideration in the study of halogenated amphetamines.

Quantitative Data from Early Pharmacological Studies

The following table summarizes hypothetical but representative data that would have been generated during early in vitro pharmacological profiling of these compounds, illustrating the shift in potency.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity Ratio (DAT/SERT) |

| d-Amphetamine | 50 | 20 | 1500 | 0.03 |

| 4-Chloroamphetamine (PCA) | 200 | 150 | 80 | 2.5 |

| 3,4-Dichloroamphetamine (3,4-DCA) | 300 | 250 | 30 | 10 |

| 2,4-Dichloroamphetamine (2,4-DCA) | 450 | 300 | 50 | 9 |

Data are illustrative and compiled to represent general trends observed in early literature.

Conclusion

The early research on dichlorinated amphetamine analogues was a pivotal chapter in the exploration of structure-activity relationships within the phenethylamine class. This work conclusively demonstrated that the addition of two chlorine atoms to the phenyl ring profoundly shifts the pharmacological profile from a primarily catecholaminergic (dopamine/norepinephrine) agent to a potent serotonergic one. The discovery of their potent serotonin releasing properties, coupled with their activity as monoamine oxidase inhibitors, highlighted the complex polypharmacology that could be achieved through relatively simple structural modifications. However, the concurrent finding of significant serotonergic neurotoxicity served as a crucial lesson in drug development, emphasizing that enhanced potency at a desired target can be accompanied by unforeseen and severe toxicities. These foundational studies paved the way for a more nuanced understanding of the role of halogenation in medicinal chemistry and continue to inform the design of new psychoactive compounds and neuropharmacological tools.

References

- 3,4-Dichloroamphetamine - Wikipedia. (n.d.).

- Fitzgerald, L. R., Gannon, B. M., Walther, D., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 109827.

- Fitzgerald, L. R., Gannon, B. M., Walther, D., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827.

- para-Chloroamphetamine - Wikipedia. (n.d.).

- Harvey, J. A. (1976). Chlorinated amphetamines: drugs or toxins. Monographs in Neural Sciences, 3, 109-114.

- Baumann, M. H., Clark, R. D., Budzynski, A. G., et al. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 337(1), 218-225.

- Nichols, D. E. (1994). Medicinal Chemistry and Structure-Activity Relationships. In D. E. Nichols (Ed.), ResearchGate.

- OECD SIDS. (2005). 3,4-Dichloroaniline.

- Furlong, T. M., Williamson, K. L., & Hanson, G. R. (2016). Methamphetamine-, d-Amphetamine-, and p-Chloroamphetamine-Induced Neurotoxicity Differentially Effect Impulsive Responding on the Stop-Signal Task in Rats. Neurotoxicity Research, 29(4), 517-526.

- Google Patents. (n.d.). Process for the Synthesis of Amphetamine Derivatives.

- Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1998). 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. Toxicology Letters, 94(1), 47-55.

- Johnson, M. P., & Nichols, D. E. (1996). Studies on the mechanism of p-chloroamphetamine neurotoxicity. Biochemical Pharmacology, 52(8), 1275-1281.

- Teuchner, F., & Drzeniek, Z. (2003). The effects of p-chloroamphetamine, methamphetamine and 3,4-methylenedioxymethamphetamine (ecstasy) on the gene expression of cytoskeletal proteins in the rat brain. Neuroscience Letters, 337(2), 83-86.

- Hattori, S., & Friede, R. L. (1976). P-Chloramphetamine: Selective neurotoxic action in brain. Brain Research, 118(1), 157-161.

- Verweij, A. M. A. (2010). Review: Synthetic Methods for Amphetamine. Forensic Science International, 198(1-3), 1-9.

- 3,4-Dichloromethylphenidate - Wikipedia. (n.d.).

- Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. Semantic Scholar.

- Monteiro, M. S., Quintaneiro, C., & Soares, A. M. V. M. (2005). Acute effects of 3,4-dichloroaniline on biomarkers and spleen histology of the common goby Pomatoschistus microps. Chemosphere, 61(11), 1663-1671.

- European Commission. (n.d.). Opinion on the result of the Risk Assessment of 3,4-dichloroaniline.

- Ataguba, G. A., & Okomoda, V. T. (2021). Reproductive Toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese Medaka (Oryzias javanicus, Bleeker 1854). Toxics, 9(11), 282.

- Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496.

- Slavish, J., & Tantillo, D. J. (2018). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. CHIMIA International Journal for Chemistry, 72(11), 784-792.

- Google Patents. (n.d.). Process for the synthesis of amphetamine derivatives.

- Fitzgerald, L. R., Gannon, B. M., Walther, D., et al. (2023). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ResearchGate.

- Lindeke, B., & Larsen, A. K. (1978). Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine. Journal of Pharmaceutical Sciences, 67(8), 1167-1168.

- 2,4-Dichloroamphetamine - Wikipedia. (n.d.).

- Heal, D. J., & Smith, S. L. (2018). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Journal of Child and Adolescent Psychopharmacology, 28(7), 448-467.

- Google Patents. (n.d.). Method of making amphetamine.

- Sanders-Bush, E., Bushing, J. A., & Sulser, F. (1975). Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics, 192(1), 33-41.

- U.S. Food and Drug Administration. (n.d.). Amphetamines have a high potential for abuse.

- U.S. Drug Enforcement Administration. (n.d.). Drug Fact Sheet: Amphetamines.

- Schindler, C. W., Thorndike, E. B., & Baumann, M. H. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(11), 3505-3513.

- 3-Chloroamphetamine - Wikipedia. (n.d.).

- Schindler, C. W., Thorndike, E. B., & Baumann, M. H. (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics, 373(1), 126-133.

Sources

- 1. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amphetamines: Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]

- 4. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]

- 9. 3,4-Dichloromethylphenidate - Wikipedia [en.wikipedia.org]

- 10. 2,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]

- 11. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. P-Chloramphetamine: Selective neurotoxic action in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of 3,4-Dichlorophenethylamine: An In-Depth In Vitro Mechanistic Guide

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount to predicting its physiological effects and therapeutic potential. This technical guide provides a comprehensive exploration of the in vitro mechanism of action of 3,4-Dichlorophenethylamine (3,4-DCPEA), a substituted phenethylamine derivative. Drawing upon established pharmacological principles and state-of-the-art in vitro methodologies, this document will elucidate the probable molecular targets of 3,4-DCPEA and the experimental frameworks required for their characterization.

Introduction: The Phenethylamine Scaffold and the Significance of Dichlorination

The phenethylamine backbone is a privileged scaffold in neuropharmacology, forming the basis for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of synthetic psychoactive compounds.[1] The addition of halogen atoms, such as the dichlorination at the 3 and 4 positions of the phenyl ring in 3,4-DCPEA, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. These modifications can influence binding affinity, selectivity for molecular targets, and functional activity. This guide will focus on the primary in vitro assays necessary to delineate the mechanistic profile of 3,4-DCPEA.

Primary Molecular Targets: Monoamine Transporters

A principal mechanism of action for many phenethylamine derivatives is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft by facilitating their reuptake into presynaptic neurons.[3][4] Compounds can act as inhibitors of these transporters, increasing the synaptic concentration of monoamines, or as substrates, inducing non-exocytotic release (efflux).[2][5]

Determining Binding Affinity: Radioligand Binding Assays

To ascertain the affinity of 3,4-DCPEA for the monoamine transporters, competitive radioligand binding assays are the gold standard.[6][7] These assays quantify the ability of the test compound to displace a known high-affinity radiolabeled ligand from its binding site on the transporter.

-

Preparation of Membranes: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human DAT, NET, or SERT, or from specific brain regions rich in these transporters.[6]

-

Assay Incubation: In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 3,4-DCPEA.[8]

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[6]

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of 3,4-DCPEA that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Assessing Functional Activity: Neurotransmitter Uptake Inhibition Assays

While binding assays reveal affinity, they do not distinguish between antagonists (blockers) and substrates (releasers). Neurotransmitter uptake inhibition assays provide this crucial functional information.[9][10] These assays measure the ability of 3,4-DCPEA to block the transport of a radiolabeled or fluorescent monoamine substrate into cells expressing the target transporter.[11][12][13]

-

Cell Culture: Adherent cell lines (e.g., HEK293) stably expressing the human DAT, NET, or SERT are cultured in 96-well plates to form a confluent monolayer.[12]

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of 3,4-DCPEA.

-

Initiation of Uptake: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (typically 1-5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer.[9]

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of 3,4-DCPEA that inhibits 50% of the specific monoamine uptake (IC₅₀) is determined.

Caption: Workflow for Neurotransmitter Uptake Assay.

Secondary Molecular Targets: G-Protein Coupled Receptors (GPCRs)

Substituted phenethylamines are also known to interact with a variety of GPCRs, with a particular emphasis on serotonergic (5-HT) receptors, which can mediate psychedelic and other psychoactive effects.[14][15] The interaction of 3,4-DCPEA with these receptors can be assessed through binding assays (similar to those for transporters) and functional assays that measure downstream signaling events.

Assessing Functional Activity at Gq-Coupled GPCRs: Calcium Flux Assays

Many 5-HT receptors, such as 5-HT₂ₐ and 5-HT₂𝒸, are Gq-coupled.[14] Activation of these receptors leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium stores.[16] This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes.[17][18][19]

-

Cell Seeding: Cells (e.g., HEK293 or CHO) expressing the GPCR of interest are seeded into a 96-well or 384-well black-walled, clear-bottom plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5). Probenecid may be added to prevent dye leakage from the cells.[17][19]

-

Compound Addition and Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). 3,4-DCPEA is added to the wells, and the change in fluorescence intensity is measured in real-time.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The concentration of 3,4-DCPEA that produces 50% of the maximal response (EC₅₀) is determined to quantify its potency as an agonist. To assess antagonist activity, cells are pre-incubated with 3,4-DCPEA before the addition of a known agonist.

Caption: Gq-Coupled GPCR Signaling Cascade.

Data Synthesis and Interpretation

The data generated from these in vitro assays will provide a comprehensive mechanistic profile of 3,4-DCPEA.

| Assay | Parameter Measured | Interpretation |

| Radioligand Binding | Ki (Binding Affinity) | The concentration of 3,4-DCPEA required to occupy 50% of the transporters at equilibrium. A lower Ki indicates higher affinity. |

| Neurotransmitter Uptake | IC₅₀ (Inhibitory Potency) | The concentration of 3,4-DCPEA required to inhibit 50% of monoamine uptake. Indicates functional blockade of the transporter. |

| Calcium Flux | EC₅₀ (Agonist Potency) | The concentration of 3,4-DCPEA required to elicit 50% of the maximal calcium response. Indicates functional activation of a Gq-coupled GPCR. |

By comparing the Ki, IC₅₀, and EC₅₀ values across a panel of monoamine transporters and GPCRs, a selectivity profile for 3,4-DCPEA can be established. This profile is critical for predicting its potential therapeutic applications and off-target liabilities.

Conclusion

The in vitro characterization of this compound requires a systematic approach employing a suite of well-established pharmacological assays. By determining its binding affinities and functional activities at key molecular targets such as monoamine transporters and G-protein coupled receptors, researchers can build a robust understanding of its mechanism of action. This foundational knowledge is indispensable for guiding further preclinical and clinical development of this and related compounds.

References

- Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.

- Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.

- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.

- Ma, P., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 20(6), 736-744.

- Kim, M. S., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(5), 483-489.

- Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-21). Humana Press, New York, NY.

- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659.

- ResearchGate. (n.d.). Calcium Flux Assay Protocol.

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol.

- Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.

- ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.

- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.

- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.

- Glatfelter, G. C., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 839178.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- bioRxiv. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound.

- ResearchGate. (2025). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches.

- Glatfelter, G. C., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 839178.

- Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4,4''-dichloro-3alpha-(diphenylmethoxy)tropanes. Journal of medicinal chemistry, 44(4), 583–593.

- Banks, M. L., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS chemical neuroscience, 14(24), 4411–4424.

- Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 17(19), 2174–2192.

- Duan, L., et al. (2012). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of pharmacology and experimental therapeutics, 340(2), 343–353.

- Zhang, M., et al. (2007). Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of medicinal chemistry, 50(15), 3686–3695.

Sources

- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. moleculardevices.com [moleculardevices.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 14. frontiersin.org [frontiersin.org]

- 15. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 3,4-Dichlorophenethylamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3,4-Dichlorophenethylamine (3,4-DCPEA), a halogenated derivative of the trace amine phenethylamine. While direct and extensive research on 3,4-DCPEA is limited, this document synthesizes available data, including its interaction with the dopamine transporter, and draws insights from the established pharmacology of structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of 3,4-DCPEA's chemical properties, synthesis, potential mechanisms of action, and areas requiring further investigation.

Introduction

Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds that have been extensively explored for their effects on the central nervous system.[1] The addition of halogen atoms to the phenyl ring can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including its affinity for monoamine transporters and receptors.[2] this compound (3,4-DCPEA) is a dichloro-substituted phenethylamine that has emerged as a molecule of interest, primarily through studies of its derivatives and its use as a tool compound in structural biology. This guide aims to consolidate the current knowledge of 3,4-DCPEA, providing a detailed examination of its pharmacological characteristics.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[3] It is characterized by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉Cl₂N | [4] |

| Molecular Weight | 190.07 g/mol | [4] |

| CAS Number | 21581-45-3 | [4] |

| Boiling Point | 280 °C (lit.) | [4] |

| Density | 1.268 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.567 (lit.) | [4] |

| LogP (predicted) | 3.19490 | [3] |

| pKa (predicted) | 9.30 ± 0.10 | [3] |

Note: Some physical properties are based on literature values and may vary depending on the purity and experimental conditions.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 3,4-dichlorophenylacetonitrile.[5]

Experimental Protocol: Reduction of 3,4-Dichlorophenylacetonitrile

Materials:

-

3,4-Dichlorophenylacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Dry diethyl ether

-

Nitrogen (N₂) gas

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., three-neck round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

A suspension of lithium aluminum hydride in dry diethyl ether is prepared in a three-neck round-bottom flask under a nitrogen atmosphere.

-

The flask is cooled in an ice bath.

-

A solution of 3,4-dichlorophenylacetonitrile in dry diethyl ether is added dropwise to the LiAlH₄ suspension with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reduction.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Pharmacological Profile

Mechanism of Action: Interaction with Monoamine Transporters

The primary established mechanism of action for this compound is its interaction with the dopamine transporter (DAT). A pivotal study utilizing X-ray crystallography of the Drosophila melanogaster dopamine transporter (dDAT) identified 3,4-DCPEA as a dopamine analog with high affinity for this transporter. The study revealed that 3,4-DCPEA binds to the central substrate-binding site of dDAT, inducing a partially occluded conformation. This interaction highlights the structural basis for the recognition of this halogenated phenethylamine by the dopamine transporter.

Potential Interaction with Sigma Receptors

While direct binding studies of 3,4-DCPEA to sigma receptors are lacking, evidence from its N-substituted derivatives strongly suggests a potential interaction. The compounds BD1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) and BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) are well-characterized sigma receptor ligands with high affinity and selectivity.[7] BD1047, in particular, has been shown to act as a partial agonist at sigma sites.[8] The shared 3,4-dichlorophenylethyl moiety in these molecules is a key structural feature that likely contributes to their affinity for sigma receptors. This suggests that the parent compound, 3,4-DCPEA, may also serve as a ligand for these receptors, although with potentially different affinity and selectivity. Further investigation is warranted to characterize the direct interaction of 3,4-DCPEA with sigma-1 and sigma-2 receptors.

Structure-Activity Relationships

The pharmacological profile of phenethylamines is highly dependent on the nature and position of substituents on the aromatic ring and the ethylamine side chain.

-

Halogenation: The presence of chlorine atoms at the 3 and 4 positions of the phenyl ring, as seen in 3,4-DCPEA, is known to influence monoamine transporter affinity and selectivity. For instance, the related compound 3,4-dichloroamphetamine (DCA) is a potent serotonin releasing agent, suggesting that this substitution pattern can confer high affinity for the serotonin transporter.[6]

-

Alpha-Methylation: The absence of an alpha-methyl group in 3,4-DCPEA distinguishes it from its amphetamine counterpart, DCA. Alpha-methylation generally increases the stimulant properties and metabolic stability of phenethylamines by protecting against metabolism by monoamine oxidase (MAO).[1]

-

N-Substitution: As evidenced by the sigma receptor ligands BD1047 and BD1063, the addition of substituents to the nitrogen atom can dramatically alter the pharmacological profile, directing the molecule towards different receptor systems.[7]

Experimental Workflow: Receptor Binding Assay

To elucidate the precise receptor binding profile of 3,4-DCPEA, a standardized radioligand binding assay is essential.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT), serotonin transporter (hSERT), and norepinephrine transporter (hNET).

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing hDAT, hSERT, or hNET.

-

Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET).

-

Non-labeled inhibitors for determination of non-specific binding (e.g., GBR 12909 for hDAT, imipramine for hSERT, desipramine for hNET).

-

This compound test solutions of varying concentrations.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus with glass fiber filters.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of 3,4-DCPEA in a suitable buffer.

-

Parallel incubations are performed in the presence of a high concentration of a non-labeled inhibitor to determine non-specific binding.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Pharmacokinetic Profile (Predicted)

Direct pharmacokinetic studies (Absorption, Distribution, Metabolism, Excretion - ADME) on 3,4-DCPEA are not available. However, based on the general properties of phenethylamines, a predicted profile can be outlined.

-

Absorption: As a small, lipophilic molecule, 3,4-DCPEA is expected to be readily absorbed following oral administration.

-

Distribution: It is likely to distribute widely throughout the body and cross the blood-brain barrier to exert its effects on the central nervous system.

-

Metabolism: Phenethylamines are typically metabolized by monoamine oxidase (MAO-A and MAO-B).[9] The absence of an alpha-methyl group would make 3,4-DCPEA a likely substrate for MAO, leading to rapid metabolism. The primary metabolite would likely be 3,4-dichlorophenylacetic acid. Other metabolic pathways for halogenated aromatic compounds may also be involved.

-

Excretion: The metabolites of 3,4-DCPEA are expected to be excreted primarily through the urine.

Toxicological Profile (Inferred)

A comprehensive toxicological profile for 3,4-DCPEA has not been established. However, inferences can be drawn from related compounds.

-

Acute Toxicity: Halogenation at the para-position of the phenethylamine ring has been shown to increase acute toxicity in mice.[1] Therefore, 3,4-DCPEA may exhibit greater acute toxicity than the parent phenethylamine molecule.

-

Neurotoxicity: The related compound, 3,4-dichloroamphetamine (DCA), is known to be a selective serotonergic neurotoxin.[6] While 3,4-DCPEA lacks the alpha-methyl group, the potential for neurotoxic effects, particularly on monoaminergic systems, cannot be ruled out and requires dedicated investigation.

-

General Toxicity: Safety data sheets indicate that this compound is a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[4]

Conclusion and Future Directions

This compound is a molecule with a defined interaction with the dopamine transporter, as demonstrated in Drosophila melanogaster. Its structural similarity to known sigma receptor ligands and potent monoamine transporter inhibitors suggests a complex pharmacological profile that warrants further investigation. The current body of knowledge is limited, and there is a clear need for comprehensive studies to elucidate its binding affinities at mammalian monoamine transporters and other relevant receptors, its full pharmacokinetic profile, and its toxicological properties. Such research will be crucial in determining the potential of 3,4-DCPEA as a pharmacological tool or as a scaffold for the development of novel therapeutic agents.

References

- Matsumoto, R. R., Bowen, W. D., Walker, J. M., Patrick, S. L., Wert, M. S., & de Costa, B. R. (1995). Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism. European journal of pharmacology, 280(3), 301–310.

- LookChem. This compound. [Link]

- Maxon Chemicals. The Rise of Substituted Phenethylamines in Research. (2025). [Link]

- Matsumoto, R. R., McCracken, K. A., Pouw, B., Miller, J., & Bowen, W. D. (1997). Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. European journal of pharmacology, 323(2-3), 159–163.

- Japan International Cooperation Agency. III Analytical Methods. [Link]

- Johnson, M. D., & Wightman, R. M. (2014). A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue. ACS chemical neuroscience, 5(2), 98–109.

- Bailey, B. A., & Martin, R. S. (1983). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Journal of medicinal chemistry, 26(9), 1254–1258.

- Chen, J., Liu, Y., Zhang, Y., & Liu, J. (2007). Pharmacokinetics and metabolism of 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rats by high performance liquid chromatography-ion trap mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 850(1-2), 345–352.

- Ferreira, R., & dos Santos, D. J. V. A. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(2), 855.

- Matsumoto, R. R., Bowen, W. D., & Walker, J. M. (1996). Two novel sigma receptor ligands, BD1047 and LR172, attenuate cocaine-induced toxicity and locomotor activity. Pharmacology, biochemistry, and behavior, 53(3), 557–561.

- Shackman, J. G., & Kennedy, R. T. (2016). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 141(4), 1279–1286.

- Lee, J. S., & Kennedy, R. T. (2012). Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane. Analytical chemistry, 84(8), 3446–3453.

- Wikipedia contributors. (2024, January 5). Phenethylamine. In Wikipedia, The Free Encyclopedia.

- Charles River Labor

- Ungerstedt, U., & Hallström, A. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Life sciences, 41(7), 861–864.

- Zetterström, T., Sharp, T., & Ungerstedt, U. (1986). Chronic use of intracerebral dialysis for the in vivo measurement of 3,4-dihydroxyphenylethylamine and its metabolite 3,4-dihydroxyphenylacetic acid. Journal of neurochemistry, 46(1), 181–185.

- Newman, A. H., Kline, R. H., Allen, A. C., Izenwasser, S., George, C., & Katz, J. L. (1995). Synthesis and monoamine transporter affinity of 3alpha-arylmethoxy-3beta-arylnortropanes. Journal of medicinal chemistry, 38(20), 3933–3940.

- Semantic Scholar. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Ra. [Link]

- Google Patents. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.